molecular formula C16H20ClNO3 B3372378 2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide CAS No. 897313-58-5

2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide

Cat. No.: B3372378
CAS No.: 897313-58-5
M. Wt: 309.79 g/mol
InChI Key: BBGNLNIYKSRREN-UHFFFAOYSA-N
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Description

This compound features a chloroacetamide core linked to a 1,4-benzodioxin-substituted cyclopentylmethyl group. It is commercially available as a building block for medicinal chemistry and drug discovery . The benzodioxin moiety is notable for its electron-rich aromatic system, which may enhance binding to biological targets, while the cyclopentylmethyl group introduces steric bulk and lipophilicity.

Properties

IUPAC Name

2-chloro-N-[[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c17-10-15(19)18-11-16(5-1-2-6-16)12-3-4-13-14(9-12)21-8-7-20-13/h3-4,9H,1-2,5-8,10-11H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGNLNIYKSRREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)CCl)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide involves several steps. The synthetic route typically starts with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-yl derivative, which is then reacted with cyclopentylmethylamine. The final step involves the chlorination of the acetamide group to yield the target compound

Chemical Reactions Analysis

2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide can undergo various chemical reactions, including:

Scientific Research Applications

This compound is used extensively in proteomics research. It serves as a tool for studying protein interactions and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein targets .

Mechanism of Action

The mechanism of action of 2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide involves its interaction with specific proteins. The compound binds to these proteins, altering their structure and function. This interaction can be used to study the protein’s role in various biological processes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

Substituents on the Benzodioxin Ring
  • 2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 42477-07-6): Simplest analog with a direct acetamide linkage to the benzodioxin ring, lacking the cyclopentylmethyl group. Molecular formula: C₁₀H₁₀ClNO₃; molecular weight: 227.6 g/mol .
  • 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide : Features an ethyl spacer between the benzodioxin and acetamide, increasing flexibility. Molecular weight: ~241.7 g/mol (estimated) .
Modifications to the Acetamide Side Chain
  • Molecular formula: C₁₉H₁₈ClNO₃; molecular weight: 343.8 g/mol; XLogP3: ~3.5 (predicted) .
  • 2-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide (CAS 1154010-13-5) : Propionamide derivative with increased hydrophobicity (XLogP3: 2.2) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents
Target Compound C₁₇H₂₁ClNO₃* 315.8* ~3.0* Cyclopentylmethyl
2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide C₁₀H₁₀ClNO₃ 227.6 1.5 None (direct linkage)
2-chloro-N-[(E)-3-phenylprop-2-enyl] analog C₁₉H₁₈ClNO₃ 343.8 ~3.5 Propenyl-phenyl
Propanamide derivative C₁₃H₁₆ClNO₃ 269.7 2.2 Ethyl spacer

*Estimated based on structural similarity.

Key Observations:
  • Propenyl-phenyl substituents (as in CAS 1338495-48-9) significantly elevate molecular weight and XLogP3, suggesting enhanced hydrophobic interactions in biological systems .
Antihepatotoxic Activity

Compounds containing the 1,4-dioxane ring (structurally analogous to benzodioxin) exhibit antihepatotoxic effects. For example:

  • 3',4'-(1",4"-dioxino)flavone (4f): Demonstrated hepatoprotective activity comparable to silymarin in rat models, with reduced SGOT and SGPT levels .
  • The target compound’s benzodioxin moiety may confer similar activity, though this requires experimental validation.

Biological Activity

2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide is a compound with significant potential in biological research, particularly in the field of proteomics. Its unique structure allows for specific interactions with proteins, which can be leveraged to study various biological processes. This article explores the biological activity of this compound, including its mechanism of action, applications in research, and comparative analysis with similar compounds.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C16H20ClNO3
  • CAS Number : 897313-58-5
  • Molecular Weight : 295.79 g/mol

The biological activity of this compound primarily involves its interaction with specific proteins. The compound binds to target proteins, inducing conformational changes that affect their function. This mechanism is crucial for understanding how the compound can be utilized in proteomics to identify and characterize protein interactions and functions.

Biological Activity and Applications

Research indicates that this compound is particularly valuable in proteomics due to its ability to interact selectively with proteins involved in various biological pathways. The following applications have been identified:

  • Proteomics Research : Used as a tool for studying protein interactions and functions.
  • Antimicrobial Potential : Similar compounds have shown effectiveness against various bacterial strains, suggesting potential antimicrobial properties for this compound as well .

Comparative Analysis with Similar Compounds

The activity of this compound can be compared with other chloroacetamides. A study on N-(substituted phenyl)-2-chloroacetamides highlighted that structural variations significantly influence biological activity. Compounds with halogenated substituents exhibited higher lipophilicity and better membrane permeability, which are critical for antimicrobial efficacy .

Compound NameStructural FeaturesBiological Activity
This compoundBenzodioxin and cyclopentyl moietiesPotential proteomics applications
N-(4-chlorophenyl)-2-chloroacetamideHalogenated phenyl ringEffective against Gram-positive bacteria
N-(3-bromophenyl)-2-chloroacetamideHalogenated phenyl ringHigh antimicrobial activity

Case Studies

A significant study involving similar chloroacetamides demonstrated their effectiveness against various pathogens. The compounds were tested against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and exhibited varying degrees of effectiveness based on structural modifications. This underscores the importance of chemical structure in determining biological activity .

Q & A

Q. How to reconcile conflicting bioactivity results across studies?

  • Methodology :
  • Standardize assay conditions (e.g., cell lines, incubation times).
  • Validate compound integrity post-assay via LC-MS to check degradation .
  • Perform meta-analyses of published data to identify confounding variables (e.g., solvent effects) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-chloro-N-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]methyl}acetamide

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